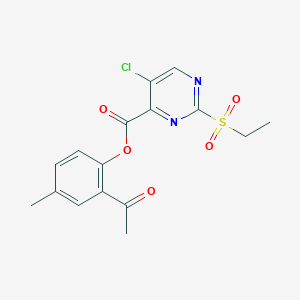![molecular formula C20H20ClN3O2 B11303156 N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B11303156.png)
N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide is a complex organic compound that belongs to the class of oxazole derivatives This compound is characterized by its unique structure, which includes a chlorophenyl group, a dimethylaminoethyl group, and a phenyl group attached to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a substitution reaction using chlorobenzene and a suitable nucleophile.
Attachment of the Dimethylaminoethyl Group: This step involves the alkylation of the oxazole ring with a dimethylaminoethyl halide under basic conditions.
Formation of the Carboxamide Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxazole N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted oxazole derivatives with various functional groups.
Scientific Research Applications
N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Pharmacology: Research focuses on its interaction with biological targets and its potential as a drug candidate.
Chemical Biology: Used as a probe to study biological pathways and mechanisms.
Industrial Applications: Potential use in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets in the body. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide: shares similarities with other oxazole derivatives such as:
Uniqueness
- The presence of both the chlorophenyl and dimethylaminoethyl groups in this compound provides it with unique chemical and biological properties that distinguish it from other similar compounds. These structural features contribute to its specific reactivity and potential applications in various fields.
Properties
Molecular Formula |
C20H20ClN3O2 |
|---|---|
Molecular Weight |
369.8 g/mol |
IUPAC Name |
N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C20H20ClN3O2/c1-24(2)18(15-10-6-7-11-16(15)21)13-22-20(25)17-12-19(26-23-17)14-8-4-3-5-9-14/h3-12,18H,13H2,1-2H3,(H,22,25) |
InChI Key |
JKRUASKRZLYGQD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(CNC(=O)C1=NOC(=C1)C2=CC=CC=C2)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(diethylamino)benzyl]-2-methyl-N-(pyridin-2-yl)benzamide](/img/structure/B11303085.png)
![3-ethyl-4-methyl-9-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11303093.png)
![2-{2-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(prop-2-en-1-yl)acetamide](/img/structure/B11303098.png)
![N-[3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]-beta-alanine](/img/structure/B11303102.png)
![N-[(5-{[2-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-(4-methylphenyl)methanesulfonamide](/img/structure/B11303107.png)
![2-[1-(4-fluorophenyl)-2,5-dioxo-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide](/img/structure/B11303108.png)
![N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B11303117.png)
![4-methyl-N-(4-methylphenyl)-6-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidin-2-amine](/img/structure/B11303125.png)
![N-(1-phenylethyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide](/img/structure/B11303128.png)
![N-(3,5-dimethoxyphenyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide](/img/structure/B11303129.png)
![5-Hydroxy-7-(4-hydroxy-3,5-dimethoxyphenyl)-3-(4-methoxyphenyl)-6,7-dihydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11303136.png)
![2-(2,4-dichlorophenyl)-N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}ethanamine](/img/structure/B11303137.png)
![N-(4-bromophenyl)-2-[(6-hydroxy-9H-purin-2-yl)sulfanyl]acetamide](/img/structure/B11303146.png)

